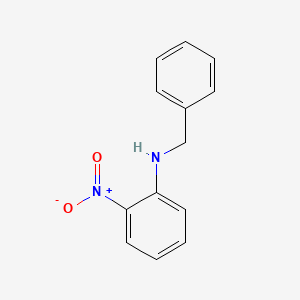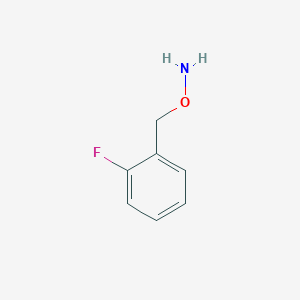
N-bencil-2-nitroanilina
Descripción general
Descripción
N-benzyl-2-nitroaniline, also known as N-benzyl-2-nitrobenzene, is an aromatic compound belonging to the nitrobenzene family. It is a colorless, crystalline solid that is soluble in common organic solvents such as acetone and ethanol. N-benzyl-2-nitroaniline has a wide range of applications in the field of chemistry and is used as a starting material for the synthesis of various organic compounds. It is also used as a reagent in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Aplicaciones Científicas De Investigación
Material Óptico No Lineal
La N-bencil-2-nitroanilina se ha caracterizado por sus coeficientes ópticos no lineales de segundo orden (NLO), que son cruciales para aplicaciones en fotónica y telecomunicaciones . La capacidad de procesar y exponer diferentes orientaciones cristalinas la convierte en una candidata para dispositivos de procesamiento de señales ópticas, lo que podría respaldar los avances en la tecnología de la información.
Aplicaciones Electro-Ópticas
Se han explorado los efectos electro-ópticos del compuesto cuando se dopa en cristales líquidos nemáticos (LC), mostrando mejoras en las respuestas electro-ópticas de los dispositivos LC . Esto incluye tiempos de caída más rápidos y una viscosidad rotacional reducida, lo que es beneficioso para el desarrollo de dispositivos LC de respuesta rápida y filtrado de luz azul.
Generación de Ondas Terahertz
La this compound es un material prometedor para la generación de ondas terahertz (THz) eficientes y fuertes debido a su significativa no linealidad óptica de segundo orden . Esta aplicación es vital para el escaneo de seguridad, la comunicación inalámbrica y la imagenología médica.
Mecanismo De Acción
Target of Action
N-Benzyl-2-nitroaniline is primarily targeted for use in the field of optoelectronics . It is a non-linear optical (NLO) material, which means it can change its optical properties in response to the intensity of light . The primary targets of N-Benzyl-2-nitroaniline are therefore the optical signal-processing devices in information-telecommunication systems .
Mode of Action
The mode of action of N-Benzyl-2-nitroaniline involves its interaction with light. As an NLO material, it exhibits a gigantic nonlinearity, ultra-fast response due to π-electrons, and low refractive index . These properties allow N-Benzyl-2-nitroaniline to support devices in next-generation highly-advanced information society, where further improvements in speed of signal-processing, frequency-bandwidth, power consumption, compactness of devices are strongly required .
Biochemical Pathways
The biochemical pathways affected by N-Benzyl-2-nitroaniline are primarily related to its synthesis and growth. It is synthesized and grown through an aqueous solution using a low temperature solution growth technique . The morphology of the N-Benzyl-2-nitroaniline crystals can be influenced by the solvents used in its synthesis .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of N-Benzyl-2-nitroaniline, we can consider its ADME (Absorption, Distribution, Metabolism, and Excretion) properties in terms of how it is synthesized, distributed in a crystal lattice, and how it interacts with light. The N-Benzyl-2-nitroaniline crystals are grown from polar protic and aprotic solvents . The bulk and surface qualities of the grown crystals are observed to be influenced by the solvents employed to grow the N-Benzyl-2-nitroaniline crystals .
Result of Action
The result of N-Benzyl-2-nitroaniline’s action is the generation of second-order non-linear optical effects . These effects are widely utilized for optical signal-processing devices in information-telecommunication systems . The efficiency of second harmonic generation of this crystal is confirmed to be 1.66 times comparing to KDP crystal .
Action Environment
The action environment of N-Benzyl-2-nitroaniline is influenced by the solvents used in its synthesis. The morphology of the N-Benzyl-2-nitroaniline crystals and their growth can be influenced by the solvents used . A particular solvent can create a favorable solute–solvent environment at the progressing crystal–solution interface which improves the overall quality of the N-Benzyl-2-nitroaniline single crystals and results in the significant enhancement in the THz efficiencies .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-15(17)13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOUKNRSKBRAMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334736 | |
| Record name | N-benzyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5729-06-6 | |
| Record name | N-benzyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine](/img/structure/B1297769.png)











